

1-Allyl-3,5-dimethylpyrazole: A Versatile Precursor in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-Allyl-3,5-dimethylpyrazole

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized pyrazoles, **1-allyl-3,5-dimethylpyrazole** stands out as a versatile and highly valuable building block for the synthesis of complex pharmaceutical agents. Its unique structure, featuring a reactive allyl group and a stable dimethylpyrazole core, provides multiple avenues for chemical modification, enabling the construction of diverse molecular architectures with a wide range of therapeutic applications.

This technical guide explores the synthesis, properties, and significant applications of **1-allyl-3,5-dimethylpyrazole** in pharmaceutical research and development. It provides detailed experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for scientists engaged in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is fundamental for its effective use in synthesis. The key physicochemical and spectroscopic data for **1-allyl-3,5-dimethylpyrazole** are summarized below.

Property	Value	Reference
IUPAC Name	3,5-dimethyl-1-prop-2-enylpyrazole	
CAS Number	13369-74-9	
Molecular Formula	C ₈ H ₁₂ N ₂	
Molar Mass	136.19 g/mol	
Purity	>97.0% (GC)	
Appearance	Colorless to Light yellow clear liquid	
Monoisotopic Mass	136.100048391 Da	

Table 1: Physicochemical Properties of **1-Allyl-3,5-dimethylpyrazole**

Spectroscopic Data	Values	Reference
GC-MS (m/z)	135 (99.99%), 39 (49.40%), 41 (40.80%), 108 (17.40%), 27 (15.90%)	
Predicted CCS ([M+H] ⁺)	127.9 Å ²	
Predicted CCS ([M+Na] ⁺)	137.9 Å ²	

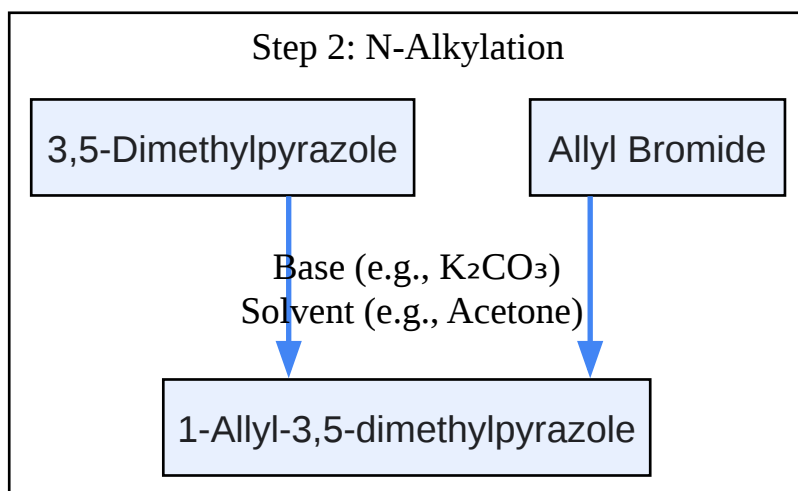
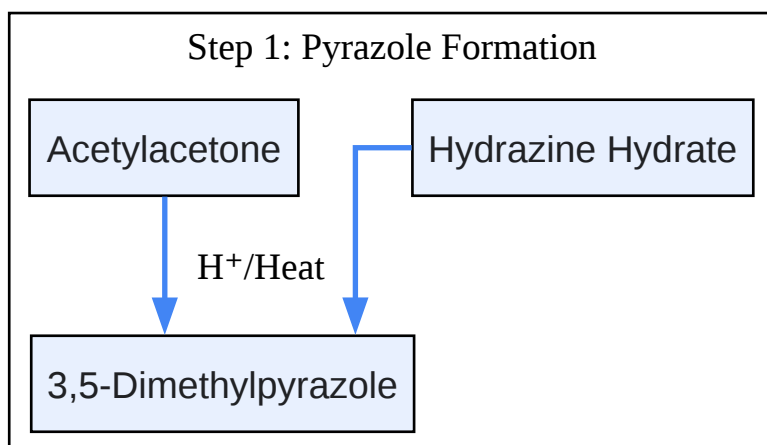
Table 2: Mass Spectrometry and Collision Cross Section (CCS) Data

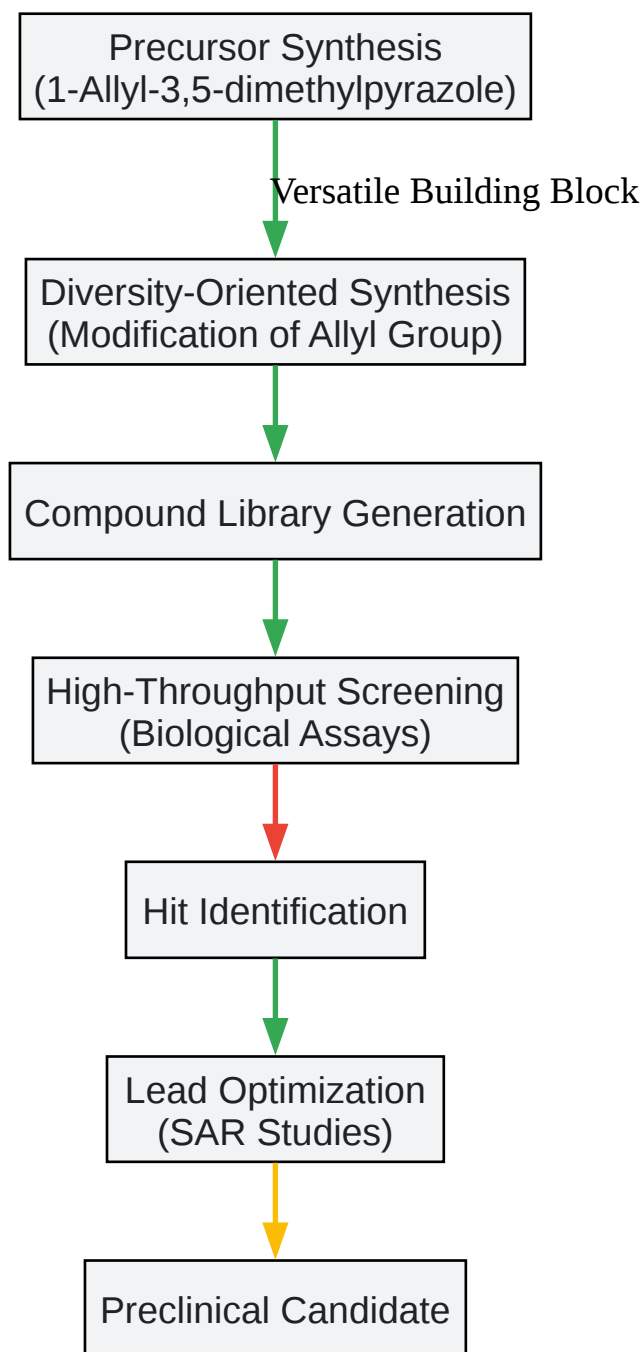
Synthesis of the Precursor: 1-Allyl-3,5-dimethylpyrazole

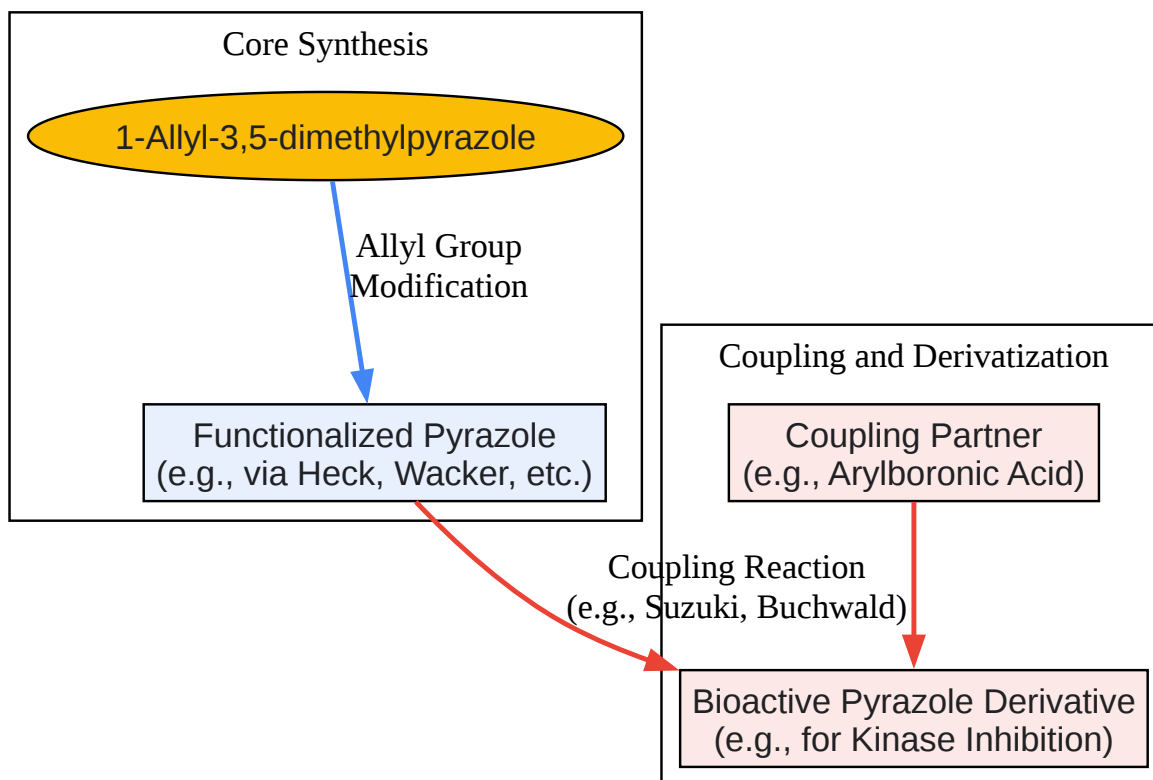
The primary route for synthesizing **1-allyl-3,5-dimethylpyrazole** is through the N-alkylation of 3,5-dimethylpyrazole. This reaction typically involves the condensation of 3,5-dimethylpyrazole with an allyl halide, such as allyl bromide, in the presence of a base. The synthesis of the initial building block, 3,5-dimethylpyrazole, is itself a straightforward condensation of acetylacetone and hydrazine.

General Synthesis Workflow

The overall synthetic process can be visualized as a two-step sequence. First, the pyrazole ring is formed. Second, the allyl group is introduced onto one of the ring's nitrogen atoms.







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- To cite this document: BenchChem. [1-Allyl-3,5-dimethylpyrazole: A Versatile Precursor in Modern Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076960#1-allyl-3-5-dimethylpyrazole-as-a-precursor-in-pharmaceutical-synthesis\]](https://www.benchchem.com/product/b076960#1-allyl-3-5-dimethylpyrazole-as-a-precursor-in-pharmaceutical-synthesis)

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